molecular formula C22H30N6O2 B5601427 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5601427
M. Wt: 410.5 g/mol
InChI Key: LSAIDDKASWBOGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-[4-(2-Methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine often involves multi-step synthetic pathways that may include the formation of pyrimidine rings, piperazine attachment, and methoxybenzoyl group introduction. For example, compounds such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide have been synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil in good yields, indicating the complexity and the multi-step nature of such syntheses (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using X-ray crystallography, NMR, IR spectroscopy, and other analytical techniques. For instance, the molecular structure of similar compounds, such as tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, has been determined, showcasing the typical conformations and dihedral angles between different rings in the molecule (Anthal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds are diverse and can include nucleophilic substitutions, cycloadditions, and other transformations. For example, novel thiadiazoles, thiazoles, pyrazolo[1,5-a]pyrimidines, and other derivatives have been synthesized from related compounds, indicating the versatile reactivity of these molecules (Abdelhamid et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. The crystalline structure, for instance, can influence the compound's reactivity and its interaction with biological targets.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are vital for the application of these compounds in synthesis and drug development. The stability of similar compounds in aqueous solutions and their reactions with amines have been studied to understand their behavior in biological systems (Muszalska & Bereda, 2008).

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antiviral Applications : Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antiviral activities. For instance, novel pyrimidine derivatives have shown moderate to good activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

  • Anti-Inflammatory and Analgesic Properties : Some derivatives have been identified with significant anti-inflammatory and analgesic activities. These findings support their potential use in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Cancer Research : Certain pyrimidine derivatives exhibit cytotoxic activities against various cancer cell lines, indicating their potential as leads in the development of anticancer drugs. The synthesis and characterization of these compounds, alongside their in vitro cytotoxicity evaluations, contribute to the growing body of research aimed at discovering novel anticancer agents (Hassan et al., 2014).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : The synthesis of structurally related compounds often involves novel synthetic routes or methodologies, contributing to the advancement of chemical synthesis techniques. For example, the development of new 1,2,4-triazole derivatives from specific reactions highlights innovative approaches to creating molecules with potential biological activities (Bektaş et al., 2010).

  • Structural Analysis : Detailed structural analysis, including crystallography and spectroscopy, is crucial for understanding the properties and potential applications of new compounds. Such studies provide insights into the molecular frameworks of these compounds and their interactions with biological targets (Anthal et al., 2018).

properties

IUPAC Name

(2-methoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-17-23-20(26-10-8-25(2)9-11-26)16-21(24-17)27-12-14-28(15-13-27)22(29)18-6-4-5-7-19(18)30-3/h4-7,16H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAIDDKASWBOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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